![molecular formula C20H15ClN6O3S2 B2642387 N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide CAS No. 872597-66-5](/img/no-structure.png)
N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzothiazole, a heterocyclic compound with a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been studied for their potential anti-inflammatory properties .
Synthesis Analysis
The synthesis of similar benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar benzothiazole derivatives were judged by their C, H, and N analysis .Applications De Recherche Scientifique
Anti-Inflammatory Properties
In a study by Jyothi et al., novel derivatives of N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino)] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino)] benzamides were synthesized . Among these, compounds 8b and 9b demonstrated potent anti-inflammatory activity. Specifically:
Anticonvulsant Activity
In another study, certain derivatives of N-(benzo[d]thiazol-2-yl)-2(3H)-one were evaluated for anticonvulsant properties. Notably, compounds 3n and 3q demonstrated significant effects, with ED50 values of 46.1 and 64.3 mg/kg, respectively .
Antimicrobial Potential
Compounds 1a and 1b, which contain the benzo[d]thiazol-2-yl moiety, exhibited good antimicrobial activity .
Antibacterial Activity
The synthesis of novel urea and amide derivatives of 2-amino benzothiazoles led to compounds with antibacterial potential .
Anti-Tubercular Compounds
Recent synthetic developments have focused on benzothiazole-based anti-tubercular compounds. These molecules were compared with standard reference drugs in terms of inhibitory concentrations .
Mécanisme D'action
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 4-amino-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxamide in the presence of triethylamine to form N-(4-amino-2-((2-((4-chlorobenzoyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)amino)-2-oxoethyl)benzo[d]thiazole-2-carboxamide. The final step involves the reduction of the nitro group in the presence of palladium on carbon and hydrogen gas to form the desired compound, N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide.", "Starting Materials": [ "4-chlorobenzoic acid", "thionyl chloride", "4-amino-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxamide", "triethylamine", "benzo[d]thiazole-2-carboxylic acid", "4-nitrobenzene-1,2-diamine", "palladium on carbon", "hydrogen gas" ], "Reaction": [ "4-chlorobenzoic acid + thionyl chloride → 4-chlorobenzoyl chloride", "4-chlorobenzoyl chloride + 4-amino-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxamide + triethylamine → N-(4-amino-2-((2-((4-chlorobenzoyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)amino)-2-oxoethyl)benzo[d]thiazole-2-carboxamide", "N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide + palladium on carbon + hydrogen gas → N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-chlorobenzamide" ] } | |
Numéro CAS |
872597-66-5 |
Formule moléculaire |
C20H15ClN6O3S2 |
Poids moléculaire |
486.95 |
Nom IUPAC |
N-[4-amino-2-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-chlorobenzamide |
InChI |
InChI=1S/C20H15ClN6O3S2/c21-11-7-5-10(6-8-11)17(29)25-15-16(22)26-19(27-18(15)30)31-9-14(28)24-20-23-12-3-1-2-4-13(12)32-20/h1-8H,9H2,(H,25,29)(H,23,24,28)(H3,22,26,27,30) |
Clé InChI |
CIKBDJHSGYOWMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)Cl)N |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2642304.png)
![4-nitro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2642306.png)
![1,3-Bis[(3-(3-methyl-2-pyridin-2-yl)-1,2,4-oxadiazol)-5-yl]benzene](/img/structure/B2642307.png)

![N-(4-chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2642310.png)
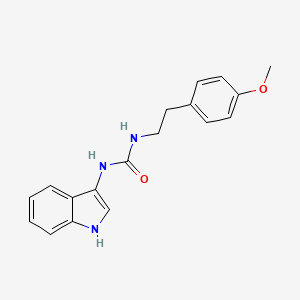
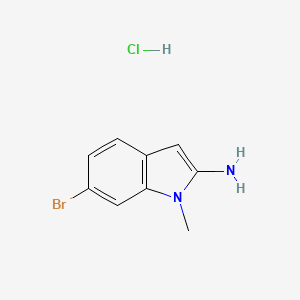
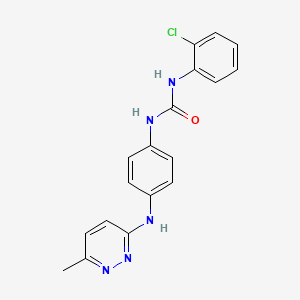

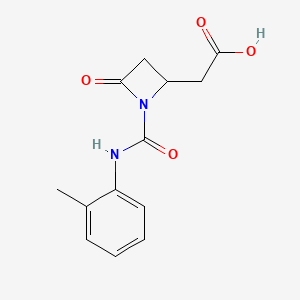
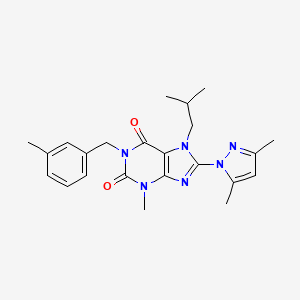
![4-amino-5-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2642324.png)
![N-(furan-2-ylmethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2642325.png)
![2-(3-methoxyphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B2642326.png)